Bartsioside

Description

Overview of Iridoid Glycoside Chemical Class and Biological Significance

Iridoid glycosides represent a large and significant class of monoterpenoid natural products, which are widely distributed throughout the plant kingdom. nih.gov These compounds are characterized by a core cyclopentanoid pyran skeleton, a structure derived from the iridodial. nih.govnih.gov Structurally, they are typically found as glycosides, meaning they are bound to a sugar molecule, most commonly glucose, at the C-1 hydroxyl group. nih.govtaylorandfrancis.com This glycosidic linkage is a key feature of their chemical nature. nih.gov Based on their structure, iridoids can be classified into several groups, including iridoid glycosides, secoiridoids (which have a cleaved cyclopentane (B165970) ring), non-glycosidic iridoids, and bis-iridoids. nih.gov

Iridoids are particularly prevalent in numerous plant families, such as the Lamiaceae, Rubiaceae, Scrophulariaceae, and Verbenaceae. taylorandfrancis.com In plants, these compounds are believed to play a defensive role against herbivores, due to their often bitter taste, and against infections from viruses and microorganisms. nih.gov

The biological significance of iridoid glycosides has garnered considerable scientific attention, with research revealing a wide spectrum of pharmacological activities. These activities include anti-inflammatory, antioxidant, neuroprotective, hepatoprotective, antitumor, hypoglycemic, and antimicrobial effects. nih.govtaylorandfrancis.com The diverse bioactivities make them promising candidates for the development of new therapeutic agents. nih.govwisdomlib.org Well-known examples of iridoid glycosides that have been extensively studied for their medicinal properties include Aucubin (B1666126), Catalpol (B1668604), and Geniposide. taylorandfrancis.com

Contextualization of Bartsioside within the Iridoid Glycoside Landscape

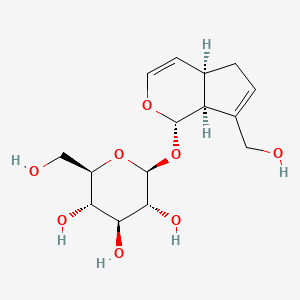

This compound is an iridoid glycoside that fits squarely within this chemical class. taylorandfrancis.comontosight.ai It possesses the characteristic core structure of an iridoid, specifically identified as a tetrahydrocyclopenta[c]pyran derivative linked to a beta-D-glucopyranoside moiety. ontosight.ai Its chemical identity is confirmed by its molecular formula, C15H22O8, and a molecular weight of 330.33. nih.govsigmaaldrich.com

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C15H22O8 | ontosight.ainih.gov |

| Molecular Weight | 330.33 | sigmaaldrich.comtargetmol.com |

| CAS Number | 62133-72-6 | sigmaaldrich.com |

| Chemical Structure | (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(((1S,4aR,7aS)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol | ontosight.ai |

This compound has been identified in various plant species, including Picrorhiza kurroa, a plant used in traditional medicine. taylorandfrancis.com While not as extensively studied as some other iridoids, research into this compound has highlighted its potential biological activities. Notably, it has been identified as an anti-inflammatory agent. targetmol.commedchemexpress.com This aligns with the broader understanding of iridoid glycosides, many of which exhibit potent anti-inflammatory properties. nih.gov

Table 2: Selected Iridoid Glycosides and Their Reported Biological Activities

| Compound | Reported Biological Activity | Source(s) |

|---|---|---|

| This compound | Anti-inflammatory | targetmol.commedchemexpress.com |

| Aucubin | Anti-inflammatory, Antiviral, Hepatoprotective | taylorandfrancis.com |

| Catalpol | Neuroprotective, Anti-inflammatory, Anti-diabetic | taylorandfrancis.commdpi.com |

| Geniposide | Anti-inflammatory, Antidiabetic | taylorandfrancis.com |

| Loganin | Anti-inflammatory | |

| Shanzhiside methyl ester | Antioxidant, Antibacterial | frontiersin.org |

| Barlerin | Antioxidant, Antibacterial | frontiersin.org |

| Acetylbarlerin | Antioxidant, Antibacterial | frontiersin.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H22O8 |

|---|---|

Molecular Weight |

330.33 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[[(1S,4aR,7aS)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C15H22O8/c16-5-8-2-1-7-3-4-21-14(10(7)8)23-15-13(20)12(19)11(18)9(6-17)22-15/h2-4,7,9-20H,1,5-6H2/t7-,9-,10+,11-,12+,13-,14+,15+/m1/s1 |

InChI Key |

FCHJZJFIDNMNBS-CLBXSRGTSA-N |

Isomeric SMILES |

C1C=C([C@@H]2[C@H]1C=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO |

Canonical SMILES |

C1C=C(C2C1C=COC2OC3C(C(C(C(O3)CO)O)O)O)CO |

Origin of Product |

United States |

Isolation, Identification, and Natural Occurrence of Bartsioside

Botanical Sources and Distribution of Bartsioside

This compound has been found in several plant families, with a notable presence in the Orobanchaceae and Lamiaceae families. Its distribution across different genera highlights its potential as a chemotaxonomic marker.

Presence in Cistanche deserticola

Cistanche deserticola, a holoparasitic plant from the Orobanchaceae family, is a known source of this compound. mdpi.commedchemexpress.com This compound is one of several iridoids identified in the plant, which are recognized for their bioactive properties. mdpi.com The isolation of iridoids like this compound from C. deserticola typically involves extraction from the dried plant material using an 85% ethanol-water solution. mdpi.com This is followed by a series of purification steps. mdpi.com High-performance liquid chromatography coupled with diode-array detection and electrospray ionization mass spectrometry (HPLC-DAD-ESI-MS) has been utilized for the chemical fingerprinting and quantitative analysis of constituents in C. deserticola, including the identification of this compound. sciex.comjfda-online.com

Research Findings on this compound in Cistanche deserticola

| Plant Part | Extraction Method | Identification Method |

|---|

Identification in Vitex grandifolia

This compound has been isolated for the first time from Vitex grandifolia, a member of the Lamiaceae family. semanticscholar.org The isolation process involved fractionation and purification using various column chromatography techniques. semanticscholar.org The structure of this compound was confirmed through the use of Fourier-transform infrared spectroscopy (FTIR) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. semanticscholar.org

Research Findings on this compound in Vitex grandifolia

| Plant Part | Extraction Method | Identification Method |

|---|

Detection in Scrophularia scorodonia

The presence of this compound has been confirmed in Scrophularia scorodonia. tandfonline.comnih.gov It was isolated from the roots of this plant alongside other iridoid glycosides. nih.gov The identification of this compound in this species contributes to the understanding of the chemical profile of the genus Scrophularia. tandfonline.com

Research Findings on this compound in Scrophularia scorodonia

| Plant Part | Extraction Method | Identification Method |

|---|

Isolation from Bellardia trixago

This compound is a known constituent of Bellardia trixago (L.) All., a hemiparasitic plant in the Orobanchaceae family. tandfonline.comcabidigitallibrary.org It has been isolated from the aerial parts of the plant. nih.govresearchgate.net The isolation process from the polar fraction of the plant extract involved silica (B1680970) gel chromatography. tandfonline.com A bio-guided purification of an ethyl acetate (B1210297) extract of the aerial green organs also led to the isolation of this compound. nih.govresearchgate.netnih.gov

Research Findings on this compound in Bellardia trixago

| Plant Part | Extraction Method | Identification Method |

|---|---|---|

| Aerial vegetative organs | Ethyl acetate extraction and bio-guided purification. nih.govresearchgate.netnih.gov | 1H NMR, 13C NMR, and MS spectra, compared with literature data. tandfonline.com |

Characterization from Castilleja tenuiflora

Castilleja tenuiflora, a hemiparasitic plant from the Orobanchaceae family, has been reported to contain this compound among its iridoid glycoside constituents. mdpi.comresearchgate.netresearchgate.net The pharmacological properties of this plant are partly attributed to these glycosylated iridoids. researchgate.netresearchgate.net The chemical profile of C. tenuiflora includes a variety of iridoids, with this compound being one of the notable compounds. mdpi.com

Research Findings on this compound in Castilleja tenuiflora

| Plant Part | Extraction Method | Identification Method |

|---|

Discovery in Sideritis romana

A significant finding has been the identification of this compound in Sideritis romana L. (Lamiaceae), marking its first discovery within the Sideritis genus and the broader Lamiaceae family. journalejmp.comscilit.comresearchgate.net This discovery has potential chemosystematic implications, suggesting a closer relationship between certain genera. journalejmp.com The presence of this compound, a 6-deoxyiridoid, is considered a noteworthy molecular trait for this species. journalejmp.com

Research Findings on this compound in Sideritis romana

| Plant Part | Extraction Method | Identification Method |

|---|

Presence in Picrorhiza kurroa

This compound is an iridoid glycoside that has been identified as a natural constituent of Picrorhiza kurroa Royle ex Benth, a perennial herb native to the Himalayan region. nih.govnih.gov This plant is recognized for its diverse array of secondary metabolites, particularly iridoid glycosides, which are significant for its chemical profile. nih.gov Scientific investigations into the phytochemistry of P. kurroa have confirmed the presence of at least seven distinct iridoid glycosides within its roots, rhizomes, and leaves, with this compound being one of them. nih.govnih.gov It co-occurs with other well-known compounds such as picroside-I, picroside-II, kutkin, and kutkoside. nih.gov The presence of this group of compounds, collectively termed "iridoid glycosides," defines the unique chemical signature of P. kurroa. nih.gov

Methodologies for this compound Isolation and Analytical Confirmation

The isolation and structural confirmation of this compound from plant matrices like Picrorhiza kurroa involve a multi-step process combining advanced separation and analytical techniques.

Chromatographic Separation Techniques

Chromatography is the cornerstone for the isolation of this compound from crude plant extracts. sciforum.net The general procedure begins with the extraction of dried and powdered plant material, typically the rhizomes of P. kurroa, using a solvent such as methanol (B129727). nih.govjuit.ac.in The resulting crude extract is a complex mixture containing numerous phytochemicals.

To separate this compound and other iridoid glycosides from this mixture, Column Chromatography (CC) is frequently employed as an initial purification step. nih.gov In a typical application, the concentrated methanolic extract is loaded onto a silica gel column. nih.gov The separation is achieved by eluting the column with a gradient of solvents with increasing polarity, such as mixtures of chloroform (B151607) and methanol (CHCl₃:MeOH). nih.gov Fractions are collected sequentially and monitored by Thin-Layer Chromatography (TLC) to identify those containing compounds of interest. nih.govresearchgate.net

For higher purity and more precise separation, High-Performance Liquid Chromatography (HPLC) , particularly Preparative Reversed-Phase HPLC (prep-RP-HPLC), is utilized. juit.ac.in This technique has been successfully optimized for the isolation of structurally similar iridoid glycosides from P. kurroa. juit.ac.in

Table 1: Chromatographic Techniques for Iridoid Glycoside Isolation

| Technique | Stationary Phase | Mobile Phase Example | Purpose |

|---|---|---|---|

| Column Chromatography | Silica Gel (60–120 mesh) | Gradient of Chloroform:Methanol (e.g., 96:4 to 90:10) | Initial fractionation of crude extract. nih.gov |

| Thin-Layer Chromatography (TLC) | Silica Gel | Chloroform:Methanol mixtures | Monitoring column chromatography fractions. researchgate.netmdpi.com |

| Preparative RP-HPLC | C18 (e.g., Spherisorb S10 ODS2) | Water and Acetonitrile gradient | High-resolution purification of target compounds. juit.ac.in |

Spectroscopic Elucidation Methods

Once a purified compound is isolated through chromatography, its chemical structure is determined using a combination of spectroscopic methods. nih.govnih.gov These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental formula of this compound. Techniques like Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF-MS) provide highly accurate mass measurements, allowing for the deduction of the molecular formula (C₁₅H₂₂O₈ for this compound). juit.ac.innih.gov Tandem MS (MS/MS) experiments can further fragment the molecule to help identify its core structural components. juit.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for complete structure elucidation of organic molecules like this compound. researchgate.netgriffith.edu.au A suite of NMR experiments is typically performed:

¹H NMR (Proton NMR): Identifies the different types of protons in the molecule and their immediate electronic environment.

¹³C NMR (Carbon NMR): Determines the number and types of carbon atoms present. mdpi.com

2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish the connectivity between atoms. For instance, COSY (Correlation Spectroscopy) shows which protons are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. nih.govmdpi.com HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range connections between protons and carbons, which is crucial for piecing together the entire molecular framework. nih.gov

The collective data from these spectroscopic analyses are compared with established literature values for known compounds or used to define a novel structure. researchgate.net This rigorous process confirms the identity of the isolated compound as this compound.

Table 2: Spectroscopic Methods for Structural Elucidation

| Technique | Information Provided | Application Example |

|---|---|---|

| Mass Spectrometry (MS/ESI-Q-TOF-MS) | Molecular weight and elemental formula. juit.ac.in | Confirms the molecular formula of this compound as C₁₅H₂₂O₈. nih.gov |

| ¹H NMR Spectroscopy | Number and environment of hydrogen atoms. | Identifies signals for the glycosidic and aglycone protons. |

| ¹³C NMR Spectroscopy | Number and type of carbon atoms. mdpi.com | Confirms the 15 carbon atoms in the this compound structure. |

| 2D NMR (COSY, HSQC, HMBC) | Atom connectivity and spatial relationships. nih.gov | Establishes the bond-by-bond structure of the iridoid and glucose units. |

Upstream Precursor Pathways for Iridoid Glycosides

Iridoids, as monoterpenoids, derive their fundamental carbon skeleton from the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov In plants, two distinct pathways, located in different cellular compartments, are responsible for synthesizing these essential units: the methylerythritol phosphate (B84403) (MEP) pathway and the mevalonate (B85504) (MVA) pathway. nih.govnih.govnih.gov

The methylerythritol phosphate (MEP) pathway, also known as the non-mevalonate pathway, is located in the plastids of plant cells. nih.govnih.gov It is widely regarded as the primary source of IPP and DMAPP for the biosynthesis of monoterpenes, diterpenes, and carotenoids, which includes the iridoid glycosides. researchgate.netresearchgate.netresearchgate.net The pathway begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (GA3P). nih.gov Through a series of enzymatic reactions, this pathway yields IPP and DMAPP. nih.gov Accumulating evidence supports the MEP pathway as the dominant route for synthesizing the precursors for iridoids and iridoid glycosides. researchgate.net The expression of genes encoding enzymes of the MEP pathway is often correlated with the production of iridoids in various plant tissues. researchgate.net

Table 1: Key Steps and Enzymes of the Methylerythritol Phosphate (MEP) Pathway

| Step | Substrate(s) | Enzyme | Product |

| 1 | Pyruvate + D-glyceraldehyde 3-phosphate | 1-deoxy-D-xylulose-5-phosphate synthase (DXS) | 1-deoxy-D-xylulose 5-phosphate (DXP) |

| 2 | 1-deoxy-D-xylulose 5-phosphate (DXP) | 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) | 2-C-methyl-D-erythritol 4-phosphate (MEP) |

| 3 | 2-C-methyl-D-erythritol 4-phosphate (MEP) | 4-diphosphocytidyl-2-C-methyl-D-erythritol synthase (CMS) | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) |

| 4 | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase (CMK) | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate (CDP-ME2P) |

| 5 | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate (CDP-ME2P) | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (MDS) | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP) |

| 6 | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP) | 4-hydroxy-3-methylbut-2-enyl-diphosphate synthase (HDS) | (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP) |

| 7 | (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP) | 4-hydroxy-3-methylbut-2-enyl diphosphate reductase (HDR) | Isopentenyl diphosphate (IPP) & Dimethylallyl diphosphate (DMAPP) |

The mevalonate (MVA) pathway operates in the cytoplasm and is the primary source of precursors for the synthesis of sesquiterpenes, triterpenes (including sterols), and polyterpenes. nih.govresearchgate.netwikipedia.org This pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is subsequently reduced to mevalonic acid. nih.govnih.gov While the MEP pathway is considered dominant for iridoid biosynthesis, studies have shown that the MVA pathway also contributes to the precursor pool. researchgate.netmdpi.com There is evidence of a continuous exchange of isoprenoid intermediates between the plastids (MEP pathway) and the cytoplasm (MVA pathway). nih.gov This metabolic crosstalk ensures a regulated supply of IPP and DMAPP for the synthesis of various isoprenoids, including iridoid glycosides, depending on the plant species, tissue, and developmental stage. researchgate.netnih.gov

Table 2: Key Steps and Enzymes of the Mevalonate (MVA) Pathway

| Step | Substrate(s) | Enzyme | Product |

| 1 | 2 x Acetyl-CoA | Acetoacetyl-CoA thiolase (AACT) | Acetoacetyl-CoA |

| 2 | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA synthase (HMGS) | 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) |

| 3 | 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) | HMG-CoA reductase (HMGR) | Mevalonate (MVA) |

| 4 | Mevalonate (MVA) | Mevalonate kinase (MVK) | Mevalonate-5-phosphate (MVP) |

| 5 | Mevalonate-5-phosphate (MVP) | Phosphomevalonate kinase (PMK) | Mevalonate-5-diphosphate (MVPP) |

| 6 | Mevalonate-5-diphosphate (MVPP) | Mevalonate-5-diphosphate decarboxylase (MVD) | Isopentenyl diphosphate (IPP) |

| 7 | Isopentenyl diphosphate (IPP) | Isopentenyl diphosphate isomerase (IDI) | Dimethylallyl diphosphate (DMAPP) |

This compound as a Key Intermediate in Iridoid Glycoside Metabolism

Once the universal precursors IPP and DMAPP are synthesized, they are condensed to form geranyl diphosphate (GPP), the direct precursor to all monoterpenes. nih.gov GPP then enters the iridoid-specific pathway, undergoing a series of oxidations, cyclizations, and glycosylations to form the iridoid scaffold. researchgate.netnih.gov Within this complex pathway, this compound emerges as a crucial intermediate in the biosynthesis of other significant iridoids like catalpol (B1668604).

This compound is a defined intermediate in the biosynthetic pathway leading to catalpol, a major bioactive iridoid glycoside found in plants such as Rehmannia glutinosa. mdpi.comnih.gov The pathway proceeds through a sequence of modifications from an early iridoid precursor. Following a series of reactions that include hydroxylation and dehydration, geniposidic acid is formed. nih.gov this compound is then produced directly from geniposidic acid. Subsequently, this compound is hydroxylated to form aucubin (B1666126), which is then converted by an epoxidase to yield the final product, catalpol. nih.gov This positions this compound as the penultimate glycosylated intermediate before the formation of aucubin in this specific route.

Table 3: Simplified Biosynthetic Sequence Leading to Catalpol

| Precursor | Intermediate | Product |

| Deoxygeniposidic acid | → | Geniposidic acid |

| Geniposidic acid | → | This compound |

| This compound | → | Aucubin |

| Aucubin | → | Catalpol |

| Source: Based on proposed pathways in Rehmannia glutinosa. nih.gov |

The chemical transformation of geniposidic acid into this compound involves a decarboxylation reaction, where a carboxyl group is removed from the molecule. mdpi.comnih.gov This specific enzymatic step is critical for modifying the iridoid core structure and channeling the metabolic flux towards the synthesis of catalpol and related compounds.

The search for the specific enzyme catalyzing the decarboxylation of geniposidic acid has led to the identification of candidate genes through transcriptomic analysis. In a study on Rehmannia glutinosa, a gene (CL357.Contig2) encoding a Uroporphyrinogen Decarboxylase (UPD or UROD) was identified as being significantly upregulated in tissues with high catalpol accumulation. mdpi.com This finding strongly suggests its involvement in the conversion of geniposidic acid to this compound. mdpi.com

Uroporphyrinogen decarboxylase is a unique enzyme that typically functions in the heme biosynthetic pathway, where it catalyzes the removal of four carboxyl groups from uroporphyrinogen III. wikipedia.orgnih.govnih.gov Notably, UROD is an unusual decarboxylase as it performs this function without the need for any cofactors. wikipedia.org The proposed recruitment of a UROD-like enzyme for a secondary metabolic pathway, such as iridoid biosynthesis, highlights the evolutionary adaptability of enzyme families.

Another class of decarboxylases found in plant metabolic pathways is UDP-glucuronic acid decarboxylase (UGD). This enzyme is primarily involved in the synthesis of UDP-xylose from UDP-glucuronic acid, a key step in providing precursors for cell wall polysaccharides like xylan. nih.gov While UGD is a well-known decarboxylase in plant carbohydrate metabolism, current research points more directly to a UPD-like enzyme for the specific conversion of geniposidic acid to this compound. mdpi.com

Table 4: Candidate Enzyme for Geniposidic Acid Decarboxylation

| Enzyme Class | Candidate Gene (in R. glutinosa) | Proposed Reaction | Evidence |

| Uroporphyrinogen Decarboxylase (UPD) | CL357.Contig2 | Geniposidic acid → this compound + CO₂ | Significant upregulation in high-catalpol-accumulating tissues. mdpi.com |

Advanced Approaches in this compound Biosynthesis Research

Modern 'omics' technologies and computational science have revolutionized the study of plant metabolic pathways, including the biosynthesis of this compound. oup.comnih.gov These advanced approaches allow for a more comprehensive and rapid elucidation of complex biosynthetic networks. researchgate.net

The integration of transcriptomics (the study of all RNA transcripts) and metabolomics (the study of all metabolites) has become a powerful strategy for mapping biosynthetic pathways and identifying regulatory genes. nih.govmdpi.comnih.gov This combined approach allows researchers to establish correlations between gene expression levels and the accumulation of specific metabolites within an organism. nih.gov

In the context of iridoid biosynthesis, transcriptome analysis of a plant known to produce these compounds, such as Rehmannia glutinosa, can reveal a set of putative genes involved in the pathway. mdpi.com By analyzing tissues where iridoids are actively produced, researchers can identify highly expressed genes that are candidates for encoding biosynthetic enzymes. mdpi.com When this gene expression data is combined with metabolomic profiles that quantify the levels of this compound and related precursors and derivatives, strong hypotheses about gene function can be formed. nih.govmdpi.com For example, the expression profiles of candidate genes from the CYP450 or other enzyme families can be directly correlated with the abundance of this compound, providing evidence for their role in its formation. nih.gov This integrated analysis provides a holistic view of the metabolic and genetic regulation of the pathway. mdpi.comresearchgate.net

Computational methods, particularly cheminformatics and pathway reconstruction algorithms, are increasingly used to navigate the vast chemical diversity of plant natural products and predict their biosynthetic origins. oup.comresearchgate.net These approaches leverage the large amounts of publicly available chemical structure data and known phylogenetic relationships among plants to generate robust hypotheses about metabolic pathways. nih.govoup.com

A prime example of this approach was the discovery of aucubin synthase. nih.gov Researchers developed a pathway reconstruction algorithm that connects known iridoid structures through plausible biochemical reactions. oup.comresearchgate.net This algorithm was refined by incorporating phylogenetic data, which helps to prune the vast number of potential pathways by eliminating biochemically plausible but evolutionarily unlikely connections. oup.com The model emulated the evolution of iridoid glucosides to generate a set of pathway hypotheses that best explained the existing chemical diversity in the Lamiaceae family. nih.govoup.com This computational framework successfully predicted the conversion of this compound to aucubin and pinpointed the gene family likely responsible, leading directly to the targeted discovery and functional characterization of the aucubin synthase enzyme. nih.govnih.gov This work highlights how computational analysis of structural data can facilitate hypothesis-based gene discovery and build systematic hypotheses for complex pathways like epi-iridoid biosynthesis. nih.govresearchgate.net

Elucidation of Bartsioside Biosynthetic Pathways

Elucidating Intermediate Steps in this compound Biosynthesis

The broader understanding of iridoid biosynthesis suggests that this compound is formed from earlier precursors within the iridoid pathway, which originates from geranyl pyrophosphate (GPP). Research on related compounds has established the roles of key intermediates such as 8-oxogeranial and nepetalactol. Within this framework, this compound is positioned as a downstream intermediate. For instance, it is known to be the direct precursor to Aucubin, a widely studied iridoid glycoside. The conversion of this compound to Aucubin is catalyzed by an enzyme known as aucubin synthase.

However, the specific experimental evidence derived from feeding isotopically labeled precursors (e.g., using ¹³C, ¹⁴C, or ²H) to a this compound-producing plant species to track the incorporation of these labels into the this compound molecule is not documented in the accessible body of scientific research. Consequently, detailed data tables outlining the specific precursors fed, the percentage of label incorporation, and the resulting labeled intermediates leading to this compound cannot be provided at this time.

Future research involving targeted precursor feeding experiments will be necessary to fully elucidate the precise sequence of enzymatic reactions and intermediate compounds that lead to the formation of this compound. Such studies would provide definitive evidence for the biosynthetic steps preceding this compound and would be invaluable for a complete understanding of its biogenesis.

Preclinical Biological Activity Profiles and Mechanistic Investigations of Bartsioside

Anti-inflammatory Modulatory Effects

Scientific investigations detailing the specific effects of Bartsioside on arachidonic acid metabolism and the subsequent release of mediators such as Thromboxane B2 (TXB2) have not been reported in the available literature. Therefore, no data on its modulatory activity in this area can be provided.

There is no available research data from preclinical studies on the specific impact of this compound on the release of Prostaglandin (B15479496) E2 (PGE2) or Leukotriene C4 (LTC4).

This compound, an iridoid glycoside isolated from the leaves of Vitex grandifolia, has been evaluated for its anti-inflammatory properties through its effect on the Nuclear Factor-kappa B (NF-κB) signaling pathway. researchgate.net In an investigation using an NF-κB assay, this compound demonstrated potent anti-inflammatory activity. researchgate.net The compound exhibited an effective dose for 50% inhibition (ED50) of 12 μg/mL, confirming its ability to modulate this key inflammatory pathway. researchgate.net

Table 1: Anti-inflammatory Activity of this compound via NF-κB Inhibition

| Compound | Assay | Result (ED₅₀) | Source |

|---|---|---|---|

| This compound | NF-κB Inhibition | 12 μg/mL | researchgate.net |

Inhibition of Inflammatory Mediators in Cellular Systems

Antiprotozoal Activity Assessment

The antiprotozoal potential of this compound has been assessed in vitro against Leishmania donovani, the protozoan parasite responsible for visceral leishmaniasis. researchgate.net In a study evaluating its effect on the amastigote form of the parasite within THP1 cells, this compound was found to be essentially inactive. researchgate.net The compound displayed a half-maximal inhibitory concentration (IC50) greater than 25 μg/mL, indicating a lack of significant leishmanicidal activity under the tested conditions. researchgate.net

Table 2: In Vitro Antiprotozoal Activity of this compound against Leishmania donovani

| Compound | Organism | Assay Condition | Result (IC₅₀) | Source |

|---|---|---|---|---|

| This compound | Leishmania donovani | Amastigotes in THP1 cells | >25 μg/mL | researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| Arachidonic acid |

| This compound |

| Leukotriene C4 (LTC4) |

| Nuclear Factor-kappa B (NF-κB) |

| Prostaglandin E2 (PGE2) |

Evaluation against Trypanosoma brucei in in vitro Models

Currently, there is a lack of specific data in the accessible scientific literature regarding the in vitro evaluation of this compound against Trypanosoma brucei. While research has been conducted on the antitrypanosomal activities of other iridoid glycosides, direct studies on this compound for this specific biological target have not been reported in the reviewed sources. For instance, novel tetracyclic iridoids isolated from Morinda lucida have demonstrated activity against T. brucei brucei strain GUTat 3.1, with IC50 values for compounds like molucidin, ML-2-3, and ML-F52 being 1.27 μM, 3.75 μM, and 0.43 μM, respectively nih.gov. These findings suggest that the iridoid glycoside class of compounds may hold potential as antitrypanosomal agents, but further research is required to determine the specific activity of this compound.

Relative Activity Profile Compared to Other Iridoid Glycosides

In the context of antitrypanosomal activity, a direct comparison of this compound with other iridoid glycosides is not feasible due to the absence of data on its effects against Trypanosoma brucei.

However, in the realm of phytotoxicity, the activity of this compound has been evaluated alongside other iridoid glycosides isolated from Bellardia trixago against the radicle growth of Orobanche cumana. researchgate.netmdpi.com While this compound was identified as having growth inhibition activity, it was not the most potent compound among those isolated. researchgate.netmdpi.comnih.gov Melampyroside was found to be the most phytotoxic, exhibiting a 72.6% inhibition of radicle growth. researchgate.netmdpi.com This was significantly higher than the inhibitory activity of benzoic acid (25.9%), a known allelopathic phenolic acid. researchgate.netmdpi.com

Table 1: Comparative Phytotoxic Activity of Iridoid Glycosides from Bellardia trixago on Orobanche cumana Radicle Growth

| Compound | Source Organism | Target Organism | Effect |

| This compound | Bellardia trixago | Orobanche cumana | Inhibitor of radicle growth researchgate.netmdpi.comnih.govproquest.com |

| Melampyroside | Bellardia trixago | Orobanche cumana | Most phytotoxic, 72.6% inhibition of radicle growth researchgate.netmdpi.com |

| Mussaenoside | Bellardia trixago | Orobanche cumana | Inhibitor of radicle growth researchgate.netmdpi.comnih.govproquest.com |

| Benzoic Acid | Bellardia trixago | Orobanche cumana | 25.9% inhibition of radicle growth mdpi.com |

This table is interactive. Click on the headers to sort the data.

Phytotoxic and Allelopathic Research

Effects on Parasitic Plant Radicle Growth (e.g., Orobanche cumana)

This compound has been identified as a phytotoxic agent with inhibitory effects on the radicle growth of the parasitic plant Orobanche cumana. researchgate.netmdpi.comnih.govproquest.com This holoparasitic weed poses a significant threat to sunflower crops. researchgate.netmdpi.com

Role in Plant-Plant Interactions and Ecological Context

This compound plays a role in the chemical ecology of plant-plant interactions, specifically through allelopathy. Allelopathy is a biological phenomenon where one plant produces biochemicals that influence the growth, survival, and reproduction of other organisms. researchgate.net The isolation of this compound from Bellardia trixago, a facultative hemiparasitic plant, and the demonstration of its inhibitory effects on Orobanche cumana, an obligate holoparasitic plant, provides a clear example of this. researchgate.netmdpi.com

The production of this compound and other phytotoxic iridoid glycosides by B. trixago is a defense mechanism that can suppress the growth of competing parasitic plants in its vicinity. researchgate.netmdpi.com This interaction is significant in the ecological context of plant communities, where the chemical output of one species can shape the composition and health of the surrounding flora. The identification of this compound as an active allelochemical provides insight into the complex chemical negotiations that occur between plants and contributes to our understanding of natural defense strategies in ecosystems. nih.gov

Structure Activity Relationship Sar Studies of Bartsioside

Identification of Structural Determinants for Anti-inflammatory Potency

The anti-inflammatory capacity of bartsioside is not an inherent property of the entire molecule but rather is dictated by the presence and arrangement of specific chemical features. The following subsections detail the critical structural elements that modulate its anti-inflammatory effects.

The position of hydroxyl (-OH) groups on the iridoid skeleton is a critical factor in determining anti-inflammatory activity. While the presence of hydroxyl groups can sometimes decrease topical anti-inflammatory activity, their strategic placement and potential for substitution are key. nih.gov For many iridoid glycosides, the hydroxyl groups, particularly the primary ones at the C-10 and C-6' positions, are focal points for structural modification. nih.govrsc.org

Computer simulation and experimental data on related iridoid glycosides suggest that the chemical reactivity of the primary hydroxyl group at the C-10 position is higher than that of the C-6' position on the glucose moiety. nih.gov However, it is the potential for esterification at other hydroxyl positions, such as C-6, that appears to significantly enhance anti-inflammatory action. For instance, the esterification of the C-6 hydroxyl group with benzoic acid or other phenolic acids, such as p-hydroxybenzoic acid, has been noted to increase anti-inflammatory activity in related compounds. nih.gov This suggests that the C-6 position is a crucial site for modulating the anti-inflammatory potency of iridoid glycosides like this compound.

In the context of anti-inflammatory activity, the esterification of hydroxyl groups with bulky moieties, as mentioned previously, is a key example. The addition of an acyl group, such as p-hydroxybenzoic acid, at specific positions can enhance the molecule's ability to inhibit inflammatory pathways. This is likely due to a combination of factors, including increased lipophilicity, which may facilitate passage through cell membranes, and the introduction of a new pharmacophore that can engage with the active site of an inflammatory enzyme.

Table 1: Influence of Structural Features on the Anti-inflammatory Activity of Iridoid Glycosides

| Structural Feature | Influence on Anti-inflammatory Activity | Reference |

|---|---|---|

| C-6 Hydroxyl Group | Potential site for esterification to enhance activity. | nih.gov |

| C-7/C-8 Double Bond | Generally considered a key feature for increased activity. | nih.govresearchgate.net |

| Bulky Acyl Moieties | Can increase lipophilicity and introduce new binding interactions, often leading to enhanced potency. | nih.gov |

Analysis of Structural Features Modulating Antiprotozoal Activity Profile

Beyond its anti-inflammatory effects, this compound has demonstrated potential as an antiprotozoal agent. The structural features governing this activity are distinct and highlight the multifaceted nature of its SAR.

The antiprotozoal activity of iridoid glycosides is significantly influenced by the presence and nature of hydroxyl and acyl groups. In this compound, the esterification of the C-8 hydroxyl group with p-hydroxybenzoic acid is a defining structural characteristic. This acyl moiety is believed to play a crucial role in its antiprotozoal effects. nih.gov Studies on related compounds have shown that the nature of the substituent at this position can modulate the spectrum and potency of activity against different protozoal species. nih.gov

Comparative SAR Analysis with Co-occurring Iridoid Glycosides (e.g., Agnuside (B1665653), Aucubin)

This compound is often isolated alongside other iridoid glycosides, such as agnuside and aucubin (B1666126), providing an opportunity for comparative SAR analysis. researchgate.net These compounds share the same basic iridoid skeleton but differ in their substitution patterns, offering valuable clues into the specific structural requirements for their biological activities.

Aucubin, for instance, is a simpler iridoid glycoside that lacks the acyl group found in this compound and agnuside. It has been reported to possess anti-inflammatory properties, though its potency can differ from its acylated counterparts. researchgate.netflorajournal.com Agnuside is structurally similar to this compound, also featuring a p-hydroxybenzoyl group, but with a different arrangement.

The anti-inflammatory activity of aucubin has been attributed to its ability to inhibit the production of inflammatory mediators like tumor necrosis factor-alpha (TNF-α). researchgate.netnih.gov When comparing aucubin to this compound, the presence of the p-hydroxybenzoic acid group in this compound is a key differentiator that likely enhances its anti-inflammatory potency.

In terms of antiprotozoal activity, differences between these compounds are also informative. While direct comparative studies on the antiprotozoal effects of all three compounds are limited, the variation in their structures suggests they may exhibit different activity profiles. The presence of the acyl moiety in this compound and agnuside is a significant structural feature that is absent in aucubin, likely contributing to differences in their antiprotozoal capabilities. nih.gov

Table 2: Structural Comparison of this compound, Agnuside, and Aucubin

| Compound | C-8 Substituent | Key Structural Difference from this compound |

|---|---|---|

| This compound | p-hydroxybenzoyl | - |

| Agnuside | p-hydroxybenzoyl | Different stereochemistry or linkage of the acyl group |

| Aucubin | Hydroxyl (-OH) | Lacks the p-hydroxybenzoyl acyl group |

This comparative approach underscores the importance of specific functional groups in fine-tuning the biological activities of iridoid glycosides. The subtle structural variations between this compound, agnuside, and aucubin provide a powerful tool for understanding the SAR of this class of compounds and for guiding the future development of more potent and selective therapeutic agents.

Future Directions and Emerging Research Avenues for Bartsioside

Comprehensive Elucidation of Undeciphered Biosynthetic Steps and Novel Enzyme Discovery

The biosynthesis of iridoids, including bartsioside, originates from the monoterpene pathway, starting with geranyl pyrophosphate (GPP). uea.ac.uknih.gov While the initial steps leading to the core iridoid scaffold are generally understood, the specific enzymatic transformations that produce the unique decoration of this compound are not fully elucidated. The established pathway involves the conversion of GPP to geraniol, followed by a series of oxidation steps to yield 8-oxogeranial. nih.govresearchgate.net A key cyclization reaction, catalyzed by an iridoid synthase (ISY), then forms the characteristic cyclopentanopyran ring system of nepetalactol, a common precursor to many iridoids. researchgate.netnih.gov

Future research must focus on identifying the specific enzymes responsible for the subsequent steps leading to this compound. This includes pinpointing the precise hydroxylases, oxidoreductases, and glycosyltransferases that tailor the iridoid core. Feeding experiments have already confirmed that this compound is a precursor to catalpol (B1668604), indicating its position within this metabolic cascade. researchgate.net

A primary strategy for this discovery process is transcriptome mining and co-expression analysis in this compound-producing plants. nih.govresearchgate.net By comparing the transcriptomes of plant tissues with high and low concentrations of this compound, researchers can identify candidate genes whose expression patterns correlate with compound accumulation. researchgate.net Heterologous expression of these candidate genes in hosts like Saccharomyces cerevisiae or Nicotiana benthamiana can then be used to confirm their enzymatic function in vitro and in vivo. nih.govresearchgate.net This approach has been successful in identifying novel enzymes in other complex natural product pathways and will be instrumental in completing the this compound biosynthetic map. researchgate.netbiorxiv.org The discovery of these novel enzymes not only fills fundamental knowledge gaps but also provides essential biocatalytic tools for metabolic engineering.

Table 1: Key Enzyme Classes in the Proposed Iridoid Biosynthetic Pathway

| Enzyme Class | Abbreviation | Function in Iridoid Biosynthesis | Reference |

| Geraniol Synthase | GES | Converts Geranyl Pyrophosphate (GPP) to Geraniol. | researchgate.net |

| Geraniol-8-Hydroxylase | G8H | A cytochrome P450 enzyme that hydroxylates geraniol. | nih.gov |

| 8-Hydroxygeraniol Oxidoreductase | 8-HGO | Catalyzes the oxidation of 8-hydroxygeraniol to 8-oxogeranial. | researchgate.net |

| Iridoid Synthase | ISY | A reductase that catalyzes the reductive cyclization of 8-oxogeranial into the iridoid scaffold. | nih.govnih.gov |

| Glucosyltransferase | UGT | Transfers a glucose moiety to the iridoid aglycone, a critical step for forming glycosides like this compound. | frontiersin.org |

| Cytochrome P450 Monooxygenase | CYP450 | A diverse enzyme family likely responsible for specific hydroxylation patterns on the iridoid ring. | frontiersin.org |

Expanding the Scope of Preclinical Mechanistic Investigations and Cellular Targets

The biological activities of this compound itself are underexplored, yet its parent class of iridoid glycosides exhibits a vast range of pharmacological effects, including anti-inflammatory, neuroprotective, anticancer, and hepatoprotective properties. nih.govnih.govresearchgate.net Future preclinical research should systematically investigate this compound to determine if it shares these activities and to uncover its specific mechanisms of action.

A crucial research direction is to screen this compound against a panel of human cancer cell lines to assess its antiproliferative and pro-apoptotic potential. Should it show activity, subsequent mechanistic studies would be essential to identify its cellular targets. Based on the known mechanisms of other iridoids, investigations could focus on this compound's ability to modulate key signaling pathways implicated in cancer, such as PI3K/Akt, MAPK/ERK, and NF-κB. nih.govmdpi.com Techniques like Western blotting, qPCR, and reporter gene assays would be vital for dissecting these pathways.

Furthermore, given the potent anti-inflammatory effects of many iridoids, this compound should be evaluated in in vitro models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages. mdpi.com Researchers could measure its effect on the production of inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines (e.g., TNF-α, IL-6). Elucidating these mechanisms will provide a solid foundation for potential therapeutic applications.

Advanced Computational Modeling for this compound Analog Design and Pathway Optimization

Computational methods are powerful tools for accelerating drug discovery and metabolic engineering. nih.gov For this compound, these approaches can be applied in two key areas: designing novel analogs and optimizing its biosynthetic pathway.

Analog Design: Once primary biological targets of this compound are identified (as per section 6.2), structure-based drug design (SBDD) can be employed. This involves docking a 3D model of this compound into the binding site of its target protein. nih.gov This modeling can reveal key molecular interactions and guide the rational design of new this compound analogs with potentially improved potency, selectivity, or pharmacokinetic properties. Ligand-based methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, can also be used to build predictive models that correlate structural features with biological activity, further aiding the design of superior derivatives. nih.gov

Pathway Optimization: For sustainable production, computational modeling of the this compound biosynthetic pathway is essential. Once all the biosynthetic enzymes are identified, a stoichiometric model of the pathway can be constructed. Techniques like Flux Balance Analysis (FBA) can then be used to predict metabolic flux distributions and identify potential bottlenecks that limit this compound production in a heterologous host. nih.gov This in silico analysis can guide genetic engineering strategies, such as which enzymes to overexpress or which competing pathways to down-regulate, to maximize yield.

Exploration of this compound in Broader Biological Systems

The known biological activities of iridoid glycosides are remarkably diverse, suggesting that the therapeutic potential of this compound may extend far beyond a single application. nih.govresearchgate.net A broad-based screening approach is warranted to uncover novel activities. Based on the established pharmacology of structurally related compounds, several areas are ripe for exploration.

Many iridoid glycosides, such as catalpol and geniposide, exhibit significant neuroprotective effects in models of neurodegenerative diseases and ischemic injury. nih.govmdpi.com Therefore, this compound should be tested in neuronal cell culture models of oxidative stress, excitotoxicity, and inflammation to assess its potential as a neuroprotective agent. Similarly, the documented cardioprotective, antidiabetic, and antimicrobial activities of other iridoids provide a strong rationale for evaluating this compound in corresponding preclinical models. nih.govnih.gov The inherent role of iridoids in plant defense as antifeedants against insects also suggests a potential application for this compound as a natural pest control agent. nih.gov

Table 2: Known Activities of Related Iridoid Glycosides and Potential Research Avenues for this compound

| Related Iridoid Glycoside | Reported Biological Activity | Potential Research Area for this compound | Reference |

| Catalpol | Neuroprotective, Anti-inflammatory, Hepatoprotective, Antidiabetic | Investigation in models of Alzheimer's disease, diabetes, and liver injury. | mdpi.com |

| Aucubin (B1666126) | Anti-inflammatory, Hepatoprotective, Antiviral | Screening for antiviral activity and use in inflammatory disease models. | researchgate.net |

| Geniposide | Anti-inflammatory, Antitumor, Neuroprotective | Evaluation in cancer cell lines and models of neuroinflammation and ankle sprains. | nih.govnih.govscience.gov |

| Loganin | Anti-inflammatory, Neuroprotective, Antidiabetic | Assessment of its effects on glucose metabolism and neuronal survival. | nih.gov |

Development of Sustainable Production Strategies via Synthetic Biology or Metabolic Engineering

The natural abundance of this compound in plants is often low, making extraction an inefficient and unsustainable method for large-scale production. Synthetic biology and metabolic engineering offer a promising alternative for sustainable and scalable synthesis. researchgate.netnih.govnih.gov

The development of a robust production platform for this compound will hinge on the successful completion of the goals outlined in section 6.1—the complete elucidation of its biosynthetic pathway. Once all the necessary genes are identified and cloned, they can be assembled into a microbial chassis, such as E. coli or the yeast Saccharomyces cerevisiae. nih.govnih.gov These microorganisms can be engineered to convert simple sugars into this compound in controlled fermenters.

Key strategies for optimizing production include:

Pathway Assembly: Introducing and functionally expressing all the biosynthetic genes from GPP to this compound in the chosen host. frontiersin.org

Precursor Enhancement: Engineering the host's central metabolism to increase the intracellular pool of the precursor GPP. frontiersin.org

Elimination of Competing Pathways: Deleting or down-regulating native metabolic pathways that divert precursors away from this compound synthesis. frontiersin.orgnih.gov

Enzyme Engineering and Optimization: Using protein engineering to improve the efficiency of bottleneck enzymes or creating fusion enzymes to channel intermediates. researchgate.net

Process Optimization: Fine-tuning fermentation conditions (e.g., temperature, pH, media composition) to maximize yield and productivity.

This approach has been successfully applied to the production of other complex plant-derived molecules like artemisinin (B1665778) and ginsenosides, demonstrating the immense potential for producing this compound sustainably and economically. nih.govresearchgate.net

Q & A

Q. What analytical methods are most effective for identifying and quantifying Bartsioside in plant extracts?

- Methodology : High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection is widely used for separation and quantification due to its resolution and sensitivity. Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., <sup>1</sup>H and <sup>13</sup>C) is critical for structural confirmation. Retention time alignment with reference standards, as demonstrated in chromatographic studies comparing this compound and aucubin across plant species, ensures specificity . For quantification, calibration curves using purified this compound standards are essential to minimize matrix interference.

Q. How can researchers isolate this compound from complex plant matrices while preserving structural integrity?

- Methodology : Sequential solvent extraction (e.g., methanol/water gradients) followed by column chromatography (silica gel or Sephadex LH-20) is effective. Thin-Layer Chromatography (TLC) can guide fractionation. Purity validation requires tandem techniques: HPLC for chromatographic consistency and mass spectrometry (MS) for molecular weight confirmation. Evidence from studies on Sutera species highlights the co-occurrence of this compound with aucubin, necessitating careful separation protocols to avoid cross-contamination .

Q. What are the primary challenges in standardizing this compound extraction protocols across plant taxa?

- Methodology : Variability in plant secondary metabolism requires taxon-specific optimization. Factors include solvent polarity, extraction time, and tissue homogenization methods. Comparative studies using phylogenetically diverse samples (e.g., Melanospermum transvaalense vs. Lyperia tristis) reveal species-dependent yield differences, underscoring the need for pilot extractions and metabolomic profiling .

Advanced Research Questions

Q. How can contradictory data on this compound bioactivity be resolved across studies?

- Methodology : Meta-analyses should account for variables such as (1) extraction purity (e.g., presence of co-eluting iridoids like geniposidic acid), (2) bioassay conditions (cell lines vs. in vivo models), and (3) quantification methods. Reproducibility guidelines, such as detailed experimental sections in publications (e.g., Beilstein Journal standards), mandate transparency in reporting extraction protocols and analytical parameters to enable cross-study validation .

Q. What experimental designs are optimal for elucidating this compound’s biosynthetic pathways?

- Methodology : Transcriptomic and metabolomic integration is key. RNA sequencing of this compound-producing tissues (e.g., leaves) can identify candidate genes (e.g., cytochrome P450s, glycosyltransferases). Stable isotope labeling (e.g., <sup>13</sup>C-glucose) tracks precursor incorporation. Phylogeny-aware approaches, as used in Lamiaceae iridoid studies, help trace evolutionary conservation of pathways .

Q. How can researchers design comparative studies to assess this compound’s ecological roles versus structurally related iridoids (e.g., aucubin)?

- Methodology : Field experiments measuring herbivory rates in plants with varying this compound/aucubin ratios can test defensive hypotheses. In vitro enzyme inhibition assays (e.g., against insect digestive proteases) paired with molecular docking simulations clarify structure-activity relationships. Co-occurrence patterns in plant lineages (e.g., Scrophulariaceae) suggest synergistic or divergent roles, requiring phylogenetically controlled comparisons .

Q. What statistical frameworks are appropriate for analyzing this compound’s distribution across plant phylogenies?

- Methodology : Phylogenetic Generalized Least Squares (PGLS) models account for evolutionary relatedness when correlating this compound abundance with ecological traits. Chemoinformatic tools, such as molecular networking via GNPS, map chemical diversity onto phylogenetic trees. Studies integrating these methods have revealed clade-specific iridoid diversification in Lamiaceae .

Methodological Considerations

- Data Validation : Always cross-validate findings using orthogonal techniques (e.g., HPLC-MS + NMR) to address false positives in complex extracts .

- Reproducibility : Adhere to reporting standards (e.g., detailed Supplementary Information for experimental parameters) to facilitate replication .

- Research Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating questions. For example, a FINER-compliant study might investigate this compound’s role in plant-microbe interactions using ethically sourced wild samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.